molecular formula C23H21ClN4O3S B2730571 2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 536713-08-3

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2730571
CAS RN: 536713-08-3
M. Wt: 468.96
InChI Key: VXWPIRGFNQYBSE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrimidine ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds, including derivatives of "2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide," and their detailed characterization through physical and spectral data (IR, 1H NMR, mass spectrometry) is a critical area of research. These compounds are evaluated for potential applications, such as antimicrobial agents, due to their promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Molecular Interactions and Computational Studies

Research includes vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on dimer molecules. Computational approaches like density functional theory (DFT) are employed to analyze molecular structure, vibrational wavenumbers, and stereo-electronic interactions, offering insights into molecular stability and intermolecular interactions. These studies are vital for understanding the compound's behavior and potential interactions with biological targets (Jenepha Mary, Pradhan, & James, 2022).

Anticancer and Antitumor Properties

The exploration of anticancer and antitumor properties is another crucial application. Compounds synthesized from "this compound" are tested for their ability to inhibit enzymes like thymidylate synthase, which is significant for their potential use as antitumor and antibacterial agents. These studies contribute to the development of new therapeutic agents with specific inhibitory effects on cancer cell growth and proliferation (Gangjee et al., 1996).

Antiviral Activity and COVID-19 Research

Investigations into the antiviral properties, especially concerning COVID-19, are of paramount importance. Quantum chemical studies and molecular docking simulations are used to evaluate the binding affinities of derivatives of "this compound" against SARS-CoV-2 proteins. These studies aim to identify potential therapeutic agents for COVID-19 by understanding the molecule's pharmacokinetic properties and its interaction with viral proteins (Mary et al., 2020).

Future Directions

Given the wide range of biological activities exhibited by indole derivatives , this compound could be of interest for further study. Future research could involve synthesizing the compound and testing its biological activity, as well as studying its physical and chemical properties.

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S/c24-14-5-3-6-15(11-14)28-22(30)21-20(17-8-1-2-9-18(17)26-21)27-23(28)32-13-19(29)25-12-16-7-4-10-31-16/h1-3,5-6,8-9,11,16,26H,4,7,10,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPIRGFNQYBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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